1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a halogenated amine.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 3,4-dimethylphenylpropanone derivative under appropriate conditions, often using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The triazole and azetidine rings can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolic processes.
Comparison with Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the dimethyl groups on the phenyl ring.
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methylphenyl)propan-1-one: Has a single methyl group on the phenyl ring.
Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one is unique due to the presence of both the triazole and azetidine rings, along with the dimethyl substitution on the phenyl ring, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-3-4-14(9-13(12)2)5-6-16(21)19-10-15(11-19)20-17-7-8-18-20/h3-4,7-9,15H,5-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBXVEAPNRMSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3N=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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